molecular formula C7H9NO3S B11821284 N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B11821284
M. Wt: 187.22 g/mol
InChI Key: OGKILSOFQWEKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol It is characterized by the presence of a thiophene ring substituted with two methoxy groups and a hydroxylamine functional group

Preparation Methods

The synthesis of N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 3,4-dimethoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the reaction conditions, and the purification of the final product.

Chemical Reactions Analysis

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The methoxy groups on the thiophene ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through its ability to modulate oxidative stress and influence various biochemical pathways.

Comparison with Similar Compounds

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3

InChI Key

OGKILSOFQWEKNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1OC)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.